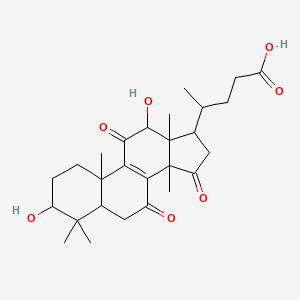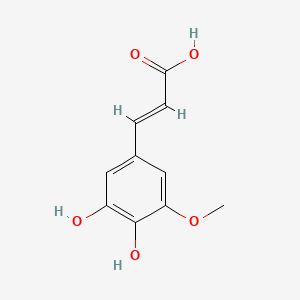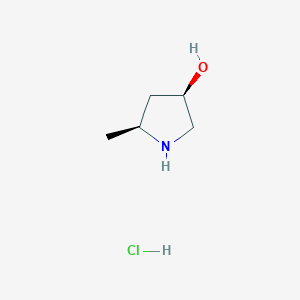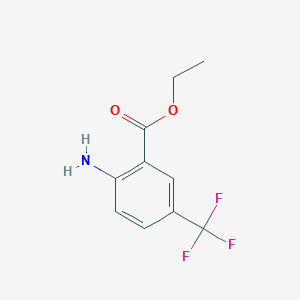
2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine
説明
2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-E has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications. In
科学的研究の応用
2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. Studies have suggested that this compound could be used in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, this compound has been used in neuroscience research to study the role of serotonin receptors in cognition and behavior.
作用機序
The mechanism of action of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine is not fully understood. However, it is believed that the drug works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in an increase in serotonin release, which leads to altered perception, mood, and cognition. The exact molecular mechanism of this compound's action on serotonin receptors is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in humans. These effects include altered perception of time, space, and color, changes in mood and emotion, and altered cognitive function. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature. The drug has also been shown to produce mild to moderate visual hallucinations and synesthesia.
実験室実験の利点と制限
The use of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine in lab experiments has several advantages. The drug has a well-defined chemical structure, making it easy to synthesize and study. Additionally, this compound has a high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, the use of this compound in lab experiments also has some limitations. The drug has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. Additionally, this compound is a Schedule I controlled substance in the United States, which makes it difficult to obtain for scientific research purposes.
将来の方向性
There are several future directions for the study of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine. One area of research is the investigation of the molecular mechanism of this compound's action on serotonin receptors. This could lead to the development of more selective and effective drugs for the treatment of depression, anxiety, and PTSD. Another area of research is the investigation of the long-term effects of this compound use on the brain and body. This could provide valuable information on the safety and potential risks of using the drug for therapeutic purposes. Finally, the use of this compound in combination with other drugs, such as psychotherapy or other psychedelics, could lead to new and innovative treatment approaches for a range of mental health conditions.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic psychedelic drug that has gained popularity among the scientific community due to its potential therapeutic applications. The drug has a well-defined chemical structure and a high affinity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, the use of this compound in lab experiments also has some limitations, including a narrow therapeutic window and its controlled substance status. Future research on this compound could lead to the development of new and innovative treatment approaches for a range of mental health conditions.
特性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6,9H,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWBCLIOMBETGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


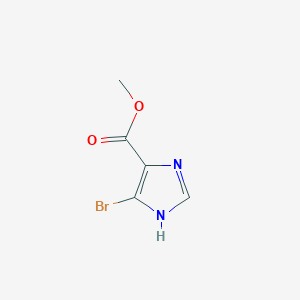
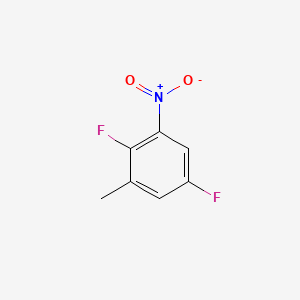


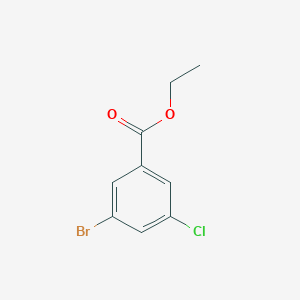
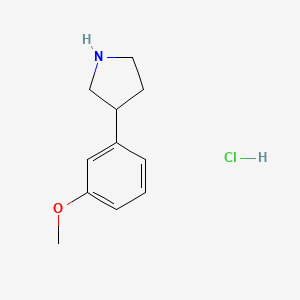
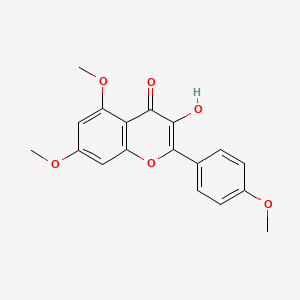
![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)
![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)
